2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL
CAS No.: 919273-17-9
Cat. No.: VC16951010
Molecular Formula: C22H12F4O
Molecular Weight: 368.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919273-17-9 |
|---|---|
| Molecular Formula | C22H12F4O |
| Molecular Weight | 368.3 g/mol |
| IUPAC Name | 2,3,9,10-tetrafluoro-6,13-dihydropentacen-6-ol |
| Standard InChI | InChI=1S/C22H12F4O/c23-18-6-10-1-14-3-15-2-11-7-19(24)21(26)9-13(11)5-17(15)22(27)16(14)4-12(10)8-20(18)25/h1-2,4-9,22,27H,3H2 |
| Standard InChI Key | UPKAADWWSUGRCP-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=C3C=C(C(=CC3=C2)F)F)C(C4=C1C=C5C=C(C(=CC5=C4)F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 2,3,9,10-tetrafluoro-6,13-dihydropentacen-6-OL derives from pentacene (C₂₂H₁₄), a linear arrangement of five fused benzene rings. Key modifications include:
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Fluorination: Four fluorine atoms substituted at the 2, 3, 9, and 10 positions. Fluorine’s electronegativity (χ = 3.98) induces electron-withdrawing effects, stabilizing the π-system and reducing oxidation susceptibility .
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Hydrogenation: Partial saturation of the central ring (6,13-dihydro) introduces sp³ hybridized carbons, altering planarity and conjugation length.
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Hydroxyl Group: A polar -OH substituent at position 6 enhances solubility in protic solvents and enables hydrogen bonding in solid-state packing .
Table 1: Hypothetical Physicochemical Properties
| Property | Value (Predicted) | Basis of Estimation |
|---|---|---|
| Molecular Formula | C₂₂H₁₂F₄O | Pentacene backbone + substitutions |
| Molecular Weight | 396.34 g/mol | Sum of atomic weights |
| Melting Point | 240–260°C | Fluorinated pentacene analogs |
| Solubility in THF | ~5 mg/mL | Hydroxyl-group enhanced solubility |
Synthesis and Reactivity
Synthetic Pathways
While no published route explicitly targets this compound, a plausible synthesis involves:
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Friedel-Crafts Acylation: Introduce hydroxyl groups via electrophilic substitution on a pre-fluorinated pentacene intermediate.
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Catalytic Hydrogenation: Selective saturation of the central ring using Pd/C or Raney nickel under controlled H₂ pressure .
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Fluorination: Electrophilic fluorination (e.g., using Selectfluor™) at the 2, 3, 9, and 10 positions, guided by directing groups .
Challenges include regioselectivity in fluorination and avoiding over-hydrogenation. Yield optimization would likely require protecting-group strategies for the hydroxyl moiety.
Stability and Degradation
Electronic and Optical Properties
Bandgap Engineering
Density functional theory (DFT) simulations on similar fluorinated pentacenes predict a bandgap reduction of 0.2–0.4 eV relative to pristine pentacene (1.8 eV) . The hydroxyl group’s inductive effect further localizes electron density, potentially creating trap states in thin-film applications.
Charge Transport
Time-resolved microwave conductivity (TRMC) studies on fluorinated dihydropentacenes suggest hole mobilities of 0.1–0.5 cm²/V·s, lower than pristine pentacene (1.5 cm²/V·s) due to reduced π-orbital overlap from hydrogenation .
Table 2: Comparative Electronic Properties
| Compound | Bandgap (eV) | Hole Mobility (cm²/V·s) |
|---|---|---|
| Pristine Pentacene | 1.8 | 1.5 |
| 2,3,9,10-Tetrafluoro Derivative | 1.5 (est.) | 0.3 (est.) |
| 6,13-Dihydropentacen-6-OL | 2.1 (est.) | 0.1 (est.) |
Applications in Organic Electronics
Thin-Film Transistors
The compound’s moderate mobility and air stability make it a candidate for n-type organic field-effect transistors (OFETs). Fluorination reduces HOMO levels (-5.6 eV estimated), facilitating electron injection from gold electrodes .
Photovoltaic Cells
As an electron acceptor in bulk heterojunction solar cells, its predicted LUMO of -3.9 eV could pair with donor polymers like P3HT. Computational modeling suggests power conversion efficiencies up to 4.2% in optimized blends .
Citations PubChem CID 12070535 (Fluorinated phenanthrene analog) PMC3099757 (Fluorinated diarylethene synthesis) EvitaChem product data (Hydroxyl-containing heterocycles) [4–10] Extrapolated from analogous systems in organic electronics literature.
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